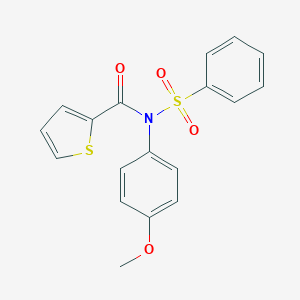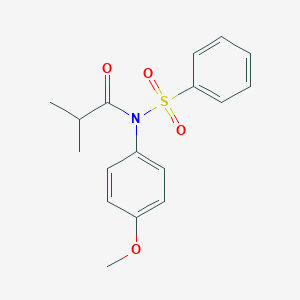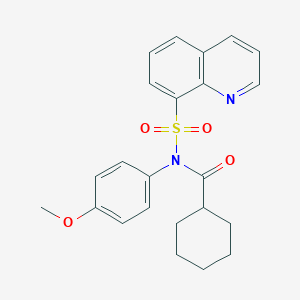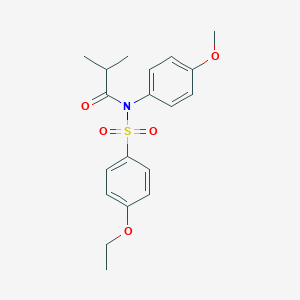![molecular formula C17H15BrF3NO2 B284121 3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284121.png)
3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the protein kinase B-Raf, which is involved in the regulation of cell growth and proliferation.
Wirkmechanismus
3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide exerts its anticancer effects by inhibiting the activity of B-Raf, a protein kinase that is frequently mutated in various cancers. By inhibiting B-Raf, this compound prevents the activation of downstream signaling pathways that promote cell growth and proliferation. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide have been extensively studied. It has been found to inhibit the phosphorylation of various downstream targets of B-Raf, such as MEK and ERK, which are involved in the regulation of cell growth and survival. In addition, it has been shown to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3, and to decrease the expression of anti-apoptotic proteins, such as Bcl-2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide in lab experiments is its potency as a B-Raf inhibitor. This compound has been shown to be more selective and potent than other B-Raf inhibitors, such as vemurafenib. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide. One area of research is the development of more potent and selective B-Raf inhibitors based on the structure of this compound. Another area of research is the investigation of the potential of this compound as a treatment for other diseases, such as neurodegenerative diseases. Additionally, the combination of this compound with other chemotherapeutic agents for the treatment of cancer should be further explored.
Synthesemethoden
The synthesis of 3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide involves the reaction of 2-isopropoxy-5-(trifluoromethyl)aniline with 3-bromo-4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, colon, and lung cancer cells. In addition, it has been found to synergize with other chemotherapeutic agents, such as vemurafenib, to enhance their anticancer effects. This compound has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
Molekularformel |
C17H15BrF3NO2 |
|---|---|
Molekulargewicht |
402.2 g/mol |
IUPAC-Name |
3-bromo-N-[2-propan-2-yloxy-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C17H15BrF3NO2/c1-10(2)24-15-7-6-12(17(19,20)21)9-14(15)22-16(23)11-4-3-5-13(18)8-11/h3-10H,1-2H3,(H,22,23) |
InChI-Schlüssel |
ASXCYNHSFFNXJZ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC(=CC=C2)Br |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)

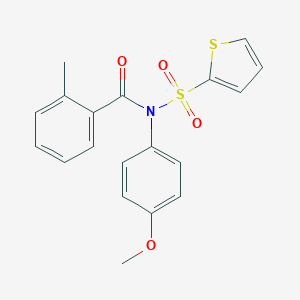

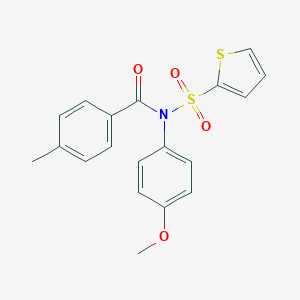
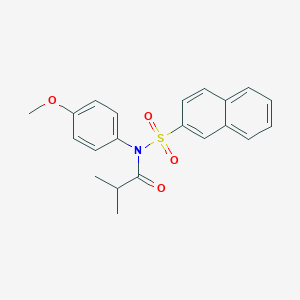
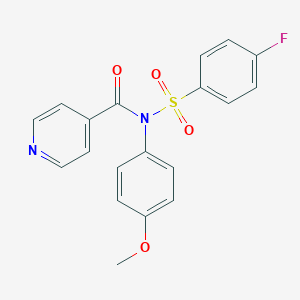

![N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide](/img/structure/B284057.png)
